(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate
Overview
Description
“®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate” is a chemical compound. It is a derivative of amino acids that are protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . The Boc-AAILs are then used as starting materials in further synthesis processes .Chemical Reactions Analysis
The Boc group in these compounds can be removed through deprotection reactions. This process often involves the use of strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) . The deprotection can also be achieved at high temperatures using a thermally stable ionic liquid .Scientific Research Applications
Enzyme Inhibition
One of the key applications involves the synthesis of enzyme inhibitors, where (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate serves as a precursor. For instance, it was utilized in the synthesis of renin inhibitory peptides, showcasing its role in the development of compounds with potential therapeutic applications, such as treating hypertension by inhibiting the renin enzyme (Thaisrivongs et al., 1987).
Synthetic Intermediates
This compound is also pivotal in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids, demonstrating its versatility as a synthetic intermediate. Such processes are critical for the preparation of complex molecules that could serve as building blocks for pharmaceuticals or materials science applications (Temperini et al., 2020).
Structural Studies
Further research has been conducted on the molecular and crystal structure of derivatives of this compound, providing insights into the conformation-stabilizing function of weak intermolecular bonding. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in various fields (Kozioł et al., 2001).
Medicinal Chemistry Applications
Additionally, efforts towards the synthesis of microsporin B highlight the use of this compound in medicinal chemistry, particularly in creating compounds with unique biological activities. These endeavors underscore the compound's role in the synthesis of potential drug candidates (Swaroop et al., 2014).
Safety and Hazards
While specific safety and hazard information for “®-Methyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate” is not available, general precautions for handling Boc-protected compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The use of Boc-protected amino acids in the synthesis of peptides and other organic compounds continues to be an active area of research . Future directions may include the development of more efficient synthesis methods, the exploration of new applications, and the study of the properties and behaviors of these compounds .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) protecting group . This group is used in organic synthesis to protect amines from unwanted reactions . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
As an amino acid derivative, it may be involved in peptide synthesis . Amino acids and their derivatives are fundamental to numerous biochemical pathways, including protein synthesis, neurotransmitter regulation, and immune system function.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h5H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVSNZKOIMDOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559567 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039356-94-9 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.